8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride
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Overview
Description
8-Amino-6-azaspiro[34]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H13ClN2O It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the amino group. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- ®-8-Amino-6-azaspiro[3.4]octan-7-one
- 6-Azaspiro[3.4]octan-1-ol hydrochloride
Uniqueness
8-Amino-6-azaspiro[34]octan-7-one hydrochloride is unique due to its specific spiro structure and the presence of both amino and ketone functional groups
Properties
Molecular Formula |
C7H13ClN2O |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
8-amino-6-azaspiro[3.4]octan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c8-5-6(10)9-4-7(5)2-1-3-7;/h5H,1-4,8H2,(H,9,10);1H |
InChI Key |
COUZXQUJBZJCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC(=O)C2N.Cl |
Origin of Product |
United States |
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